molecular formula C20H16F2N4O3S B6585284 N-(3,4-difluorophenyl)-N-[(4-methoxyphenyl)methyl]-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide CAS No. 1251705-04-0

N-(3,4-difluorophenyl)-N-[(4-methoxyphenyl)methyl]-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide

Cat. No.: B6585284
CAS No.: 1251705-04-0
M. Wt: 430.4 g/mol
InChI Key: WDMNOXDWFYTRGA-UHFFFAOYSA-N
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Description

N-(3,4-difluorophenyl)-N-[(4-methoxyphenyl)methyl]-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide is a sulfonamide derivative featuring a [1,2,4]triazolo[4,3-a]pyridine core. Its molecular formula is C21H18F2N4O3S (molecular weight: 444.5 g/mol). The compound is characterized by two key substituents:

  • A 3,4-difluorophenyl group attached to the sulfonamide nitrogen.
  • A 4-methoxybenzyl group linked to the same nitrogen.

Properties

IUPAC Name

N-(3,4-difluorophenyl)-N-[(4-methoxyphenyl)methyl]-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16F2N4O3S/c1-29-16-5-2-14(3-6-16)11-26(15-4-8-18(21)19(22)10-15)30(27,28)17-7-9-20-24-23-13-25(20)12-17/h2-10,12-13H,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDMNOXDWFYTRGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CN(C2=CC(=C(C=C2)F)F)S(=O)(=O)C3=CN4C=NN=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16F2N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3,4-difluorophenyl)-N-[(4-methoxyphenyl)methyl]-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide is a compound that has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article delves into its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The compound's molecular formula is C20H19F2N3O4C_{20}H_{19}F_2N_3O_4 with a molecular weight of 403.4 g/mol. Its structure includes a triazolo-pyridine core with sulfonamide functionality, which is often associated with diverse biological activities.

PropertyValue
Molecular FormulaC20H19F2N3O4
Molecular Weight403.4 g/mol
IUPAC NameThis compound

Antimalarial Activity

Recent studies have highlighted the antimalarial potential of compounds within the [1,2,4]triazolo[4,3-a]pyridine class. In vitro evaluations against Plasmodium falciparum have shown promising results. For instance:

  • Compound Evaluation : A series of synthesized compounds demonstrated significant inhibitory concentrations (IC50 values) against Plasmodium falciparum, with some hits showing IC50 values as low as 2.24 μM and 4.98 μM .

These findings suggest that derivatives of this compound may serve as viable candidates for further development in antimalarial drug discovery.

Antibacterial and Antifungal Activities

Triazolopyridines are known for their broad-spectrum biological activities. The sulfonamide group enhances their pharmacological profile:

  • Antibacterial Studies : Compounds similar to this compound have been reported to exhibit antibacterial properties comparable to established antibiotics .
  • Antifungal Activity : In vitro studies have also indicated that related triazole compounds possess antifungal properties, making them potential candidates for treating fungal infections .

The biological activities of this compound can be attributed to its ability to interact with specific biological targets:

  • Enzyme Inhibition : The compound's design allows it to inhibit key enzymes critical for pathogen survival and replication. For example, molecular docking studies have identified interactions with falcipain-2, an enzyme involved in the life cycle of malaria parasites .

Case Studies and Research Findings

Several research initiatives have focused on the synthesis and evaluation of this compound and its analogs:

  • Synthesis and Screening : A virtual library was created containing over 1500 compounds based on the triazolo-pyridine scaffold. Following virtual screening and synthesis, several candidates were evaluated for antimalarial activity .
  • Comparative Studies : The efficacy of these compounds was compared against existing treatments for malaria and other infections, revealing their potential as novel therapeutic agents .

Scientific Research Applications

The compound's biological activities are attributed to its ability to interact with various biological targets. Notable applications include:

Antimalarial Activity

Recent studies have demonstrated that derivatives of this compound exhibit promising antimalarial properties against Plasmodium falciparum, the causative agent of malaria.

  • In Vitro Studies : Compounds within the triazolo[4,3-a]pyridine class have shown significant inhibitory concentrations (IC50 values) against Plasmodium falciparum, with some derivatives achieving IC50 values as low as 2.24 μM and 4.98 μM .

Antibacterial Properties

The sulfonamide group enhances the antibacterial profile of this compound.

  • Mechanism of Action : It inhibits key enzymes critical for bacterial survival, making it a potential candidate for developing new antibiotics.
  • Comparative Studies : Similar compounds have been reported to exhibit antibacterial activity comparable to established antibiotics .

Antifungal Activity

The compound also shows antifungal properties.

  • In Vitro Evaluations : Related triazole compounds have demonstrated efficacy against various fungal pathogens .

Case Studies and Research Findings

Several research initiatives have focused on the synthesis and evaluation of this compound and its analogs:

Synthesis and Screening

A virtual library was created containing over 1500 compounds based on the triazolo-pyridine scaffold. Following virtual screening and synthesis:

  • Evaluation : Several candidates were evaluated for antimalarial activity, revealing their potential as novel therapeutic agents .

Comparative Studies

The efficacy of these compounds was compared against existing treatments for malaria and other infections:

  • Novel Therapeutics : Findings suggest that these compounds could serve as viable candidates for further development in drug discovery .

Summary Table of Biological Activities

Activity TypeDescriptionReference
AntimalarialIC50 values as low as 2.24 μM against P. falciparum
AntibacterialComparable activity to established antibiotics
AntifungalEfficacy against various fungal pathogens

Chemical Reactions Analysis

Sulfonamide Group

  • Hydrolysis : Under strongly acidic (e.g., HCl, H₂SO₄) or basic (e.g., NaOH) conditions, the sulfonamide bond undergoes cleavage, yielding sulfonic acid and amine derivatives.

  • Substitution : The sulfonamide nitrogen participates in alkylation or acylation reactions. For example, benzylation with 4-methoxybenzyl bromide introduces the N-[(4-methoxyphenyl)methyl] group .

Triazolopyridine Core

  • Electrophilic Substitution : The electron-deficient pyridine ring undergoes halogenation or nitration at the 3-position under mild Lewis acid catalysis (e.g., FeCl₃) .

  • Ring-Opening Reactions : Strong reducing agents (e.g., LiAlH₄) cleave the triazole ring, generating aminopyridine derivatives .

Aryl Substituents

  • Fluorophenyl Group : The 3,4-difluorophenyl moiety resists electrophilic substitution but participates in nucleophilic aromatic substitution (e.g., methoxylation) under high-temperature Pd catalysis .

  • Methoxyphenylmethyl Group : The methoxy group is susceptible to demethylation with BBr₃, yielding phenolic derivatives .

Catalytic and Green Chemistry Approaches

Recent advancements emphasize sustainable synthetic routes:

  • Nanoparticle Catalysis : ZnO or Mn₃O₄ nanoparticles enhance cyclization efficiency, reducing reaction times by 40% while maintaining yields >70% .

  • Continuous Flow Reactors : Optimization of triazolopyridine synthesis in flow systems improves reproducibility and scalability, achieving 85% purity without chromatography .

Comparative Reactivity of Structural Analogues

Compound ModificationReactivity TrendKey Observation
Chlorophenyl vs. Fluorophenyl Fluorophenyl derivatives exhibit slower nucleophilic substitution due to −I effectHigher thermal stability in fluorinated analogues
Methoxy vs. Ethoxy Substituents Ethoxy groups undergo faster demethylation under acidic conditionsEthoxy derivatives yield phenolic byproducts at lower BBr₃ concentrations
Benzyl vs. Allyl Groups Allyl substituents enable thiol-ene click chemistry for bioconjugationEnhanced functional versatility in allyl derivatives

Stability and Degradation Pathways

  • Thermal Stability : Decomposition occurs above 250°C, primarily via sulfonamide bond cleavage.

  • Photodegradation : UV exposure (λ = 254 nm) induces ring-opening of the triazole moiety, forming nitrile and ammonia byproducts .

  • Oxidative Resistance : Stable under aerobic conditions but degrades in the presence of H₂O₂/Fe²⁺ (Fenton’s reagent) .

Computational Insights into Reactivity

Density functional theory (DFT) studies reveal:

  • The sulfonamide oxygen atoms act as hydrogen-bond acceptors, directing regioselectivity in electrophilic substitutions .

  • Fluorine atoms on the 3,4-difluorophenyl group increase electron-withdrawing effects, lowering the LUMO energy (−1.8 eV) and enhancing electrophilic reactivity at the pyridine C-3 position .

Comparison with Similar Compounds

N-(3,5-Dimethylphenyl)-N-(4-methoxybenzyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide (8c)

Key Features :

  • Molecular Formula : C25H26N4O3S (MW: 470.56 g/mol).
  • Substituents :
    • 3,5-Dimethylphenyl group (electron-donating methyl groups).
    • 4-Methoxybenzyl group (shared with the target compound).
    • Methyl group at position 3 of the triazolo-pyridine core.
  • Synthesis : Prepared via alkylation with 4-methoxybenzyl chloride (62% yield).
  • Physical Properties : Melting point 168–169°C.

Comparison with Target Compound :

  • The target compound lacks methyl groups on the aryl ring (3,4-difluorophenyl vs. 3,5-dimethylphenyl), which may reduce steric hindrance and enhance binding to parasitic targets.
  • Fluorine substituents (electron-withdrawing) in the target compound could improve metabolic stability compared to methyl groups .
  • Positional isomerism: The sulfonamide group is at position 6 in the target vs.

N-[(3,5-Difluorophenyl)methyl]-N-(4-methoxyphenyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide

Key Features :

  • Molecular Formula : C21H18F2N4O3S (MW: 444.5 g/mol).
  • Substituents :
    • 3,5-Difluorophenyl group (meta-fluorine positions).
    • 4-Methoxybenzyl group (shared with the target compound).
  • Structural Distinction : The fluorine atoms are at positions 3 and 5 on the phenyl ring, whereas the target compound has fluorines at positions 3 and 3.

Comparison with Target Compound :

  • Bioavailability : The para-fluorine in the target’s 3,4-difluorophenyl group may enhance solubility compared to the meta-fluorine arrangement in the 3,5-isomer .

Flumetsulam (N-(2,6-difluorophenyl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-sulfonamide)

Key Features :

  • Molecular Formula : C11H9F2N5O2S (MW: 313.28 g/mol).
  • Use : Herbicide (inhibits acetolactate synthase in plants).
  • Core Structure : Triazolo[1,5-a]pyrimidine instead of triazolo[4,3-a]pyridine.

Comparison with Target Compound :

  • The triazolo-pyridine core in the target compound may offer greater rigidity and receptor selectivity compared to flumetsulam’s triazolo-pyrimidine scaffold.
  • Fluorine substitution at 2,6-positions in flumetsulam vs. 3,4-positions in the target highlights the role of substituent geometry in determining application (herbicidal vs.

Implications of Structural Variations

  • Fluorine vs. Methyl Substituents : Fluorine’s electronegativity and small atomic radius improve metabolic stability and membrane permeability compared to methyl groups .
  • Positional Isomerism : The 3,4-difluorophenyl group in the target compound may enhance binding to parasitic enzymes (e.g., Plasmodium kinases) compared to 3,5-difluoro or dimethylphenyl analogs .
  • Sulfonamide Position : A sulfonamide at position 6 (target) versus 8 (8c) could alter hydrogen-bonding interactions with biological targets, influencing efficacy .

Preparation Methods

Triazolo[4,3-a]Pyridine Core Synthesis

The triazolo[4,3-a]pyridine scaffold is typically constructed via cyclization reactions. A common method involves condensing 2-hydrazinopyridine derivatives with carbonyl compounds under acidic conditions. For example, 2-hydrazinopyridine reacts with acetyl chloride in glacial acetic acid to form 3-methyl-triazolo[4,3-a]pyridine. This intermediate is subsequently functionalized at the 6-position for sulfonylation.

Sulfonylation and Amine Coupling

Sulfonyl Chloride Preparation

The 6-position of the triazolo[4,3-a]pyridine core is sulfonylated using chlorosulfonic acid or thionyl chloride. In a representative protocol, 3-methyl-triazolo[4,3-a]pyridine is treated with chlorosulfonic acid at 0–5°C for 4–6 hours to yield the corresponding sulfonyl chloride. The reaction is quenched with ice water, and the product is extracted with dichloromethane, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

Table 1: Sulfonyl Chloride Synthesis Conditions

ParameterValueSource
ReagentChlorosulfonic acid
Temperature0–5°C
Reaction Time4–6 hours
WorkupDCM extraction, Na₂SO₄ drying

Amine Coupling Reaction

The sulfonyl chloride intermediate reacts with 3,4-difluoroaniline and 4-methoxybenzylamine in a stepwise manner. First, 3,4-difluoroaniline is coupled to the sulfonyl chloride in dichloromethane using pyridine as a base at room temperature for 4–6 hours. The resulting monosubstituted sulfonamide is then alkylated with 4-methoxybenzyl chloride in the presence of potassium carbonate in dimethylformamide (DMF) at 60°C for 12 hours.

Key Reaction Parameters:

  • Solvent: Dichloromethane (for sulfonylation), DMF (for alkylation).

  • Base: Pyridine (sulfonylation), K₂CO₃ (alkylation).

  • Temperature: Room temperature (sulfonylation), 60°C (alkylation).

Optimization of Reaction Conditions

Solvent and Base Selection

The choice of solvent and base significantly impacts yield. Pyridine outperforms triethylamine and sodium carbonate in sulfonylation due to its dual role as a base and nucleophilic catalyst. For alkylation, DMF facilitates higher solubility of the intermediate, while K₂CO₃ ensures efficient deprotonation of the amine.

Temperature and Time

Lower temperatures (0–5°C) during sulfonyl chloride formation minimize side reactions like over-sulfonation. In contrast, alkylation requires elevated temperatures (60°C) to overcome kinetic barriers, with extended reaction times (12 hours) ensuring complete conversion.

Table 2: Comparative Yields Under Varied Conditions

ConditionYield (%)Purity (%)Source
Pyridine, DCM, RT7895
Triethylamine, DCM, RT6288
K₂CO₃, DMF, 60°C8597
Na₂CO₃, DMF, 60°C7390

Purification and Characterization

Chromatographic Purification

The crude product is purified via column chromatography using silica gel and a gradient eluent (ethyl acetate/hexane, 1:3 to 1:1). This removes unreacted amines and by-products, yielding the final compound with >95% purity.

Spectroscopic Analysis

  • ¹H NMR (400 MHz, CDCl₃): δ 7.13 (s, 1H, triazole-H), 6.8–7.3 (m, aromatic-H), 4.5 (s, 2H, CH₂), 3.8 (s, 3H, OCH₃).

  • MS (ESI): m/z 431.4 [M+H]⁺, consistent with the molecular formula C₂₀H₁₆F₂N₄O₃S.

Challenges and Alternative Approaches

By-Product Formation

Competitive N-alkylation at the triazole nitrogen is a major side reaction, reduced by using bulky bases like DBU (1,8-diazabicycloundec-7-ene) to favor sulfonamide formation.

Green Chemistry Alternatives

Recent patents propose aqueous-phase sulfonylation using micellar catalysts (e.g., TPGS-750-M), achieving comparable yields (75–80%) while eliminating organic solvents .

Q & A

Q. Which statistical methods analyze dose-response and toxicity data?

  • Methodological Answer :
  • Nonlinear Regression : Fit IC50 curves using GraphPad Prism (four-parameter logistic model) .
  • ANOVA : Compare group means (e.g., cytotoxicity across cell lines) with Tukey’s post-hoc test (p < 0.05) .

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